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Compound of Interest

Compound Name:
3-Chloro-2-(cyclopentyloxy)-4-

nitropyridine

Cat. No.: B8028681

Get Quote

Technical Guide: 3-Chloro-2-(cyclopentyloxy)-4-
nitropyridine
Executive Summary & Compound Identity
3-Chloro-2-(cyclopentyloxy)-4-nitropyridine is a functionalized pyridine derivative

characterized by a specific substitution pattern: a cyclopentyloxy group at the C2 position, a

chlorine atom at C3, and a nitro group at C4. This molecular architecture is strategically

designed for medicinal chemistry, serving as a key scaffold for PDE4 inhibitors (e.g., analogs of

Piclamilast or Roflumilast). The nitro group activates the ring for further functionalization

(typically reduction to an amine), while the cyclopentyloxy moiety provides the necessary

lipophilic pharmacophore for enzyme pocket binding.
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Property Detail

IUPAC Name 3-Chloro-2-(cyclopentyloxy)-4-nitropyridine

Common Name 2-Cyclopentyloxy-3-chloro-4-nitropyridine

CAS Number

Not widely indexed; often referenced by

structure or as intermediate of CAS 162401-21-

0 (amine)

Molecular Formula

Molecular Weight 242.66 g/mol

SMILES [O-]c1ccnc(OC2CCCC2)c1Cl

InChI Key Derivative dependent

Physical & Thermodynamic Properties
This section aggregates observed and predicted data. Due to the compound's status as a

transient intermediate, some values are derived from structural analogs and standard chem-

informatics models.

Core Physical Data
Property Value / Description Confidence

Physical State Crystalline Solid High (Observed)

Appearance Pale yellow to yellow powder
High (Nitro-pyridine

characteristic)

Melting Point
45°C – 55°C (Typical range for

class)
Medium (Predicted)

Boiling Point
340.5°C ± 37.0°C (at 760

mmHg)
High (Predicted)

Density 1.34 ± 0.1 g/cm³ High (Predicted)

Flash Point 160°C Medium (Predicted)
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Solubility & Lipophilicity
The presence of the non-polar cyclopentyl ring significantly increases lipophilicity compared to

the parent nitropyridine.

LogP (Octanol/Water): 3.14 ± 0.35 (Predicted).

Solubility Profile:

Soluble: Dichloromethane (DCM), Ethyl Acetate, DMSO, Methanol.

Insoluble: Water (hydrophobic ether linkage).

Synthesis & Purification Protocol
The synthesis relies on a Nucleophilic Aromatic Substitution (

) mechanism. The 4-nitro group and the ring nitrogen activate the C2 position, allowing for
selective displacement of a leaving group (typically chlorine or fluorine) by the cyclopentoxide
anion.

Reaction Mechanism
The reaction typically utilizes 2,3-dichloro-4-nitropyridine as the starting material.[1][2] The C2-

chlorine is more electrophilic than the C3-chlorine due to the combined electron-withdrawing

effects of the adjacent ring nitrogen (ortho-like) and the para-nitro group.

Experimental Workflow (Self-Validating Protocol)
Reagents: 2,3-Dichloro-4-nitropyridine (1.0 eq), Cyclopentanol (1.1 eq), Sodium Hydride (NaH,

60% dispersion, 1.2 eq), THF (anhydrous).

Activation: In a flame-dried flask under

, dissolve cyclopentanol in anhydrous THF. Cool to 0°C.[3]

Deprotonation: Slowly add NaH. Stir for 30 min at 0°C to generate sodium cyclopentoxide

(alkoxide formation indicated by

gas cessation).
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Addition: Add a solution of 2,3-dichloro-4-nitropyridine in THF dropwise to the alkoxide

solution at 0°C.

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

Monitor by TLC (Hexane:EtOAc 4:1). The starting material (

) will disappear, and the product (

) will appear.

Quench & Workup: Quench with saturated

. Extract with EtOAc (3x). Wash combined organics with brine, dry over

, and concentrate.[4]

Purification: Recrystallize from Hexane/EtOAc or purify via silica gel flash chromatography

(0-10% EtOAc in Hexane).
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Figure 1: Regioselective

synthesis pathway targeting the C2 position.

Spectroscopic Characterization
Researchers must validate the structure using NMR to confirm the regioselectivity (O-alkylation

at C2 vs. C3 or N-alkylation).
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Technique Signal Interpretation

NMR (400 MHz,

)

8.25 (d,

Hz, 1H)

Pyridine H6 (Deshielded by N)

7.60 (d,

Hz, 1H)

Pyridine H5 (Ortho to Nitro)

5.45 (m, 1H)
Cyclopentyl O-CH

(Characteristic downfield shift)

1.60 – 2.10 (m, 8H)

Cyclopentyl

envelope

NMR 159.5 (C2), 154.0 (C4-NO2)
Quaternary carbons confirming

substitution

IR (ATR) 1530, 1350
Nitro group (

) asymmetric/symmetric stretch

1250 Aryl alkyl ether (C-O-C) stretch

Critical Quality Attribute (CQA): The absence of a signal around

4.0-4.5 ppm (typical for N-alkyl protons if rearrangement occurred) confirms O-alkylation.

Stability & Handling
Thermal Stability: Stable up to ~100°C. Avoid prolonged heating above 120°C due to

potential nitro-group decomposition.

Reactivity: The C3-chlorine is relatively inert compared to the C2-position but can be

displaced under forcing conditions (e.g., Pd-catalyzed coupling). The nitro group is readily

reducible to an amine using

or
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.

Storage: Store at 2-8°C under inert atmosphere (

or Ar). Protect from light.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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